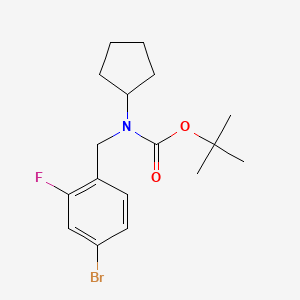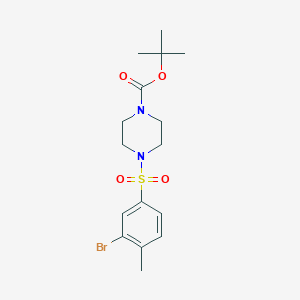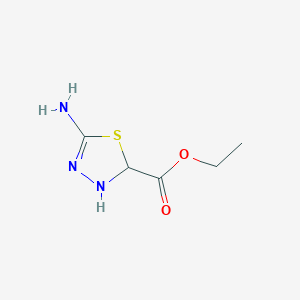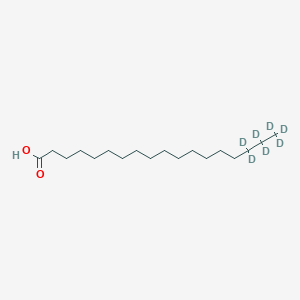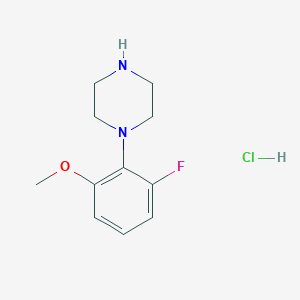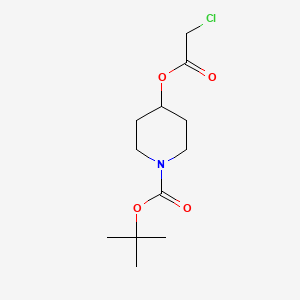
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Übersicht
Beschreibung
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene (1,5-DDFMFB) is an organic compound belonging to the class of compounds known as fluorobenzenes. It is a colorless, volatile liquid with a sweet odor. 1,5-DDFMFB has a variety of applications in scientific research and has been studied for its potential applications in drug development, biochemistry, and other areas.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential applications in drug development, biochemistry, and other areas. In drug development, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of AChE can be used to treat diseases such as Alzheimer’s and Parkinson’s. In biochemistry, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is not fully understood. However, it is believed that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene binds to the active site of the enzyme and inhibits its activity. This is thought to be due to the presence of two fluorine atoms in the molecule, which act as electron-withdrawing groups and reduce the reactivity of the enzyme.
Biochemical and Physiological Effects
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can inhibit the activity of enzymes involved in the production of melanin and inflammatory mediators. In vivo studies have shown that 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments include its wide availability, low cost, and ease of synthesis. Furthermore, 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene is relatively non-toxic and has low volatility, making it suitable for use in a variety of laboratory settings. The main limitation of using 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in laboratory experiments is its relatively low solubility in water, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Future research on 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene could include further studies into its potential applications in drug development, biochemistry, and other areas. In addition, further studies could be conducted to explore the mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene and to identify potential new uses for the compound. Finally, additional studies could be conducted to improve the solubility of 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene in water, which would make it more suitable for use in a variety of laboratory experiments.
Eigenschaften
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXHFEMIWYTLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



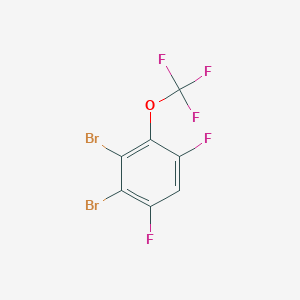
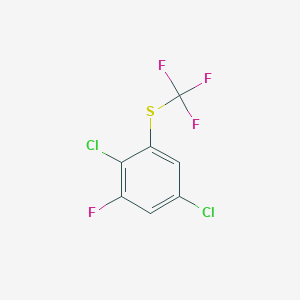

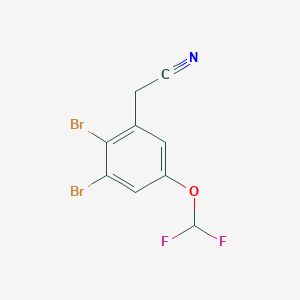

![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
